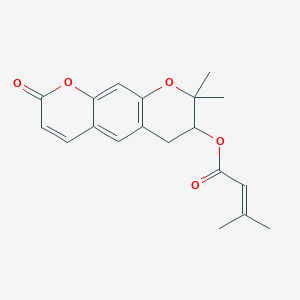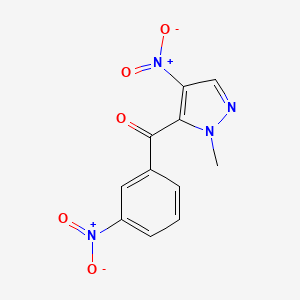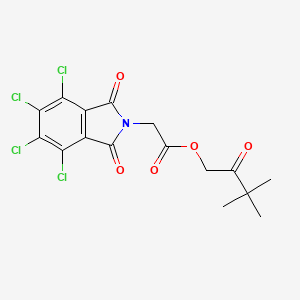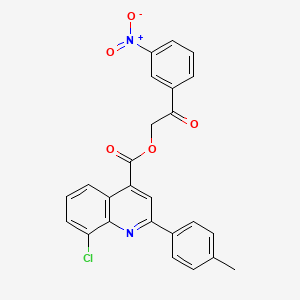![molecular formula C28H29N7O2 B12468522 N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12468522.png)
N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide typically involves multiple steps, including the formation of the triazinyl core and subsequent functionalization with acetylphenyl and alaninamide groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages such as improved reaction control, higher yields, and scalability . These methods often utilize microreactor systems to optimize reaction conditions and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide has a wide range of scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide involves its interaction with specific molecular targets and pathways. The compound’s triazinyl core allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide can be compared with other similar compounds, such as:
- N-(3-acetylphenyl)cyclopropanecarboxamide
- N-(4-acetyl-2-methylphenyl)acetamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of acetylphenyl and triazinyl groups in this compound sets it apart, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C28H29N7O2 |
|---|---|
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)-2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]propanamide |
InChI |
InChI=1S/C28H29N7O2/c1-17-8-12-22(13-9-17)31-27-33-26(34-28(35-27)32-23-14-10-18(2)11-15-23)29-19(3)25(37)30-24-7-5-6-21(16-24)20(4)36/h5-16,19H,1-4H3,(H,30,37)(H3,29,31,32,33,34,35) |
InChI-Schlüssel |
UZCOTMSIOPLBAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=CC(=C3)C(=O)C)NC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-hydrazinyl-2-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)ethyl]benzamide](/img/structure/B12468448.png)

![2-Methylpropyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468452.png)
![2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12468462.png)

![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl thiophene-2-carboxylate (non-preferred name)](/img/structure/B12468472.png)


![N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B12468491.png)
![4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate](/img/structure/B12468494.png)
![5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12468501.png)

![Ethyl 4-phenyl-2-{[(pyrimidin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12468518.png)
